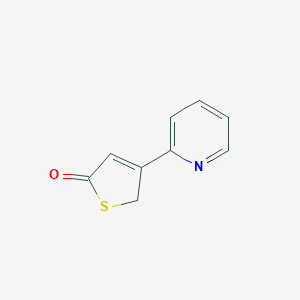

4-(2-pyridinyl)-2(5H)-thiophenone

Description

4-(2-Pyridinyl)-2(5H)-thiophenone is a sulfur-containing heterocyclic compound featuring a thiophenone core fused with a pyridine ring. This structure combines the electron-deficient nature of pyridine with the aromatic and reactive properties of the thiophenone moiety, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s electronic structure has been characterized via vacuum ultraviolet (VUV) synchrotron radiation studies, revealing valence and Rydberg transitions in the 3.76–10.69 eV range . Its photolysis lifetime in the Earth’s atmosphere is estimated to be less than one sunlit day at altitudes above ground level, indicating rapid degradation under UV exposure .

Properties

Molecular Formula |

C9H7NOS |

|---|---|

Molecular Weight |

177.22g/mol |

IUPAC Name |

3-pyridin-2-yl-2H-thiophen-5-one |

InChI |

InChI=1S/C9H7NOS/c11-9-5-7(6-12-9)8-3-1-2-4-10-8/h1-5H,6H2 |

InChI Key |

UVAOFHCASDYRHQ-UHFFFAOYSA-N |

SMILES |

C1C(=CC(=O)S1)C2=CC=CC=N2 |

Canonical SMILES |

C1C(=CC(=O)S1)C2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Substituents on the thiophenone ring significantly influence physical, electronic, and biological properties. Key analogs include:

Key Findings :

- Electronic Effects: Pyridine substitution in 4-(2-pyridinyl)-2(5H)-thiophenone increases electron-withdrawing character compared to alkyl-substituted analogs like 5-methyl-2(5H)-thiophenone, altering UV absorption profiles .

- Biological Activity : Brominated derivatives (e.g., TF310) with side chains exhibit reduced toxicity while maintaining quorum-sensing disruption, highlighting the role of steric hindrance in modulating biological interactions .

Brominated Thiophenones for Quorum Sensing Disruption

Brominated analogs such as TF101 and TF310 demonstrate structure-activity relationships:

Comparison : TF310’s carboxylic acid side chain decreases toxicity by 90% compared to TF101, underscoring the importance of substituent design in drug development .

Comparison with Furanone Analogs

Replacing sulfur with oxygen in the heterocyclic ring yields 2(5H)-furanone, which exhibits distinct thermodynamic and electronic properties:

Implications: Thiophenones are more reactive in photochemical reactions, while furanones exhibit greater thermal stability, influencing their applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.